molecular formula C18H21ClFN5O2 B2386563 N-(3-chloro-4-fluorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946324-83-0

N-(3-chloro-4-fluorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2386563
CAS RN: 946324-83-0
M. Wt: 393.85
InChI Key: QGPXSIXBKATYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21ClFN5O2 and its molecular weight is 393.85. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Radioligand Development

Development of PET Tracers for Neurological Disorders

Research has focused on developing PET tracers for the serotonin 5-HT(1A) receptors, highlighting the importance of specific derivatives in the visualization and quantification of neurological disorders. The derivatives show promising characteristics such as high brain uptake, slow brain clearance, and stability, making them suitable for studying conditions like depression and anxiety (Gonzalo García et al., 2014).

Synthesis of Heterocyclic Compounds

Novel Anti-inflammatory and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone demonstrated significant biological activities. These compounds, including various carboxamides and triazines, have been identified as potent COX-2 inhibitors with notable analgesic and anti-inflammatory effects, suggesting their potential in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).

Molecular Docking and Antimicrobial Studies

Antimicrobial and Anthelmintic Activities

Compounds synthesized from specific structural modifications have been evaluated for their biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited moderate antimicrobial and anthelmintic activities, demonstrating the potential of such derivatives in addressing bacterial and parasitic infections (C. Sanjeevarayappa et al., 2015).

Antitumor and Antiviral Activities

Evaluation of Antitumor and Antiviral Potentials

Several studies have focused on the synthesis of derivatives for the evaluation of their antitumor and antiviral activities. Notably, specific compounds have shown promising results against various cancer cell lines and viral infections, highlighting the potential of these derivatives in the development of new therapeutic strategies (H. Naito et al., 2005).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN5O2/c1-3-27-17-11-16(21-12(2)22-17)24-6-8-25(9-7-24)18(26)23-13-4-5-15(20)14(19)10-13/h4-5,10-11H,3,6-9H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPXSIXBKATYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.